2-Ethoxy-N-hydroxy-benzamidine

Vue d'ensemble

Description

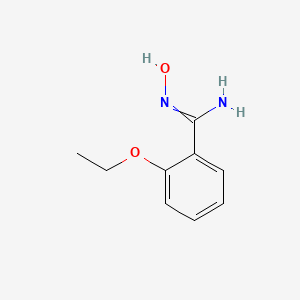

Chemical Identity: 2-Ethoxy-N-hydroxy-benzamidine (CAS: 879-57-2, molecular formula: C₉H₁₂N₂O₂) is a benzamidine derivative characterized by an ethoxy group (-OCH₂CH₃) at the 2-position of the benzene ring and a hydroxyamidine (-NH-OH) functional group. Synonyms include 2-Ethoxy-N-hydroxybenzenecarboximidamide and 2-Ethoxy-N-hydroxybenzimidamide .

Méthodes De Préparation

Preparation Methods of 2-Ethoxy-N-hydroxy-benzamidine

Synthetic Route Overview

The principal synthetic approach to this compound involves the reaction of 2-ethoxybenzonitrile with hydroxylamine hydrochloride in the presence of a base, typically potassium carbonate, in an alcoholic solvent such as ethanol. This reaction forms the N-hydroxy amidine intermediate, which can be isolated as its hydrochloride salt by subsequent acidification and reduction steps.

Detailed Experimental Procedure

A representative preparation method is described as follows:

| Step | Reagents and Conditions | Description | Yield |

|---|---|---|---|

| 1 | 2-Ethoxybenzonitrile (30 g, 200 mmol), hydroxylamine hydrochloride (21 g, 300 mmol), potassium carbonate (41 g, 300 mmol), ethanol (60 mL) | The reagents are combined and heated to reflux for 1.5 hours to facilitate the conversion of the nitrile to the N-hydroxy amidine intermediate. | Intermediate formed |

| 2 | Concentrated hydrochloric acid (30%, 200 mL), zinc powder (20 g) | After solvent removal by reduced pressure distillation, concentrated HCl is added, followed by slow addition of zinc powder under stirring at room temperature for 1 hour to reduce any oxime intermediates and stabilize the amidine salt. | Reduction and salt formation |

| 3 | Diethyl ether (20 mL) | The reaction mixture is filtered to remove unreacted zinc, solvent is removed under reduced pressure to yield a viscous gel, which is then treated with diethyl ether to precipitate white crystals of this compound hydrochloride. | 86% yield of white crystalline product |

This method is noted for its relatively high yield (86%) and straightforward procedure, making it suitable for both laboratory and industrial scale synthesis.

Industrial Scale Synthesis Considerations

Industrial production typically follows the same synthetic pathway but requires precise control of reaction parameters such as temperature, reagent addition rate, and solvent volume to optimize yield and purity. The use of ethanol as solvent and potassium carbonate as base is favored for cost-effectiveness and environmental considerations. The reduction step with zinc powder in acidic medium is critical to ensure complete conversion and purity of the hydrochloride salt.

Alternative Synthetic Routes

Some literature mentions the use of ethoxybenzene derivatives reacted with hydroxylamine under catalytic acidic or basic conditions to form the amidine structure. However, these methods are less documented and may involve more complex purification steps.

Reaction Conditions and Optimization

| Parameter | Conditions | Notes |

|---|---|---|

| Solvent | Ethanol | Commonly used for reflux and solubility of reagents |

| Base | Potassium carbonate | Neutralizes HCl from hydroxylamine hydrochloride and facilitates nucleophilic attack |

| Temperature | Reflux (~78°C) for 1.5 hours | Ensures complete conversion |

| Reduction | Zinc powder in 30% HCl at room temperature for 1 hour | Reduces side products, forms stable hydrochloride salt |

| Isolation | Diethyl ether precipitation | Efficient crystallization of product |

Control of temperature and reagent stoichiometry is essential to minimize side reactions and maximize product purity.

Research Findings and Analysis

- The use of potassium carbonate as a base is critical to neutralize the acidic hydroxylamine hydrochloride and promote nucleophilic attack on the nitrile carbon, facilitating amidine formation.

- Zinc powder reduction in acidic medium converts any oxime or other side products back to the desired amidine hydrochloride salt, improving purity and yield.

- The final product crystallizes as a hydrochloride salt, which is more stable and easier to handle.

- The method’s yield of 86% is considered efficient for this class of compounds, with potential for scale-up in pharmaceutical intermediate manufacturing.

Summary Table of Preparation Method

| Step | Reagents | Conditions | Purpose | Outcome |

|---|---|---|---|---|

| 1 | 2-Ethoxybenzonitrile, hydroxylamine hydrochloride, potassium carbonate, ethanol | Reflux 1.5 h | Formation of N-hydroxy amidine intermediate | Intermediate formed |

| 2 | Concentrated HCl, zinc powder | Room temp, 1 h | Reduction and salt formation | This compound hydrochloride |

| 3 | Diethyl ether | Room temp | Crystallization | White crystalline product, 86% yield |

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethoxy-N-hydroxy-benzamidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the amidine group to an amine.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require the presence of a strong base or acid to activate the ethoxy group.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines.

Substitution: Formation of various substituted benzamidines.

Applications De Recherche Scientifique

Key Properties

- Molecular Weight : 180.2 g/mol

- Chemical Structure : Contains an ethoxy group and a hydroxylamine moiety.

Chemistry

2-Ethoxy-N-hydroxy-benzamidine serves as a reagent in the synthesis of cyclic pyrimidinones, which are known inhibitors of phosphodiesterase type 5 (PDE5). This application is significant in developing compounds that can modulate cyclic guanosine monophosphate (cGMP) levels in biological systems, leading to various physiological effects such as vasodilation .

Biology

Research has indicated that this compound may play a role in inhibiting specific enzymes involved in biological pathways. For instance, its interaction with PDE5 can prevent the breakdown of cGMP, enhancing signaling pathways related to vascular function . Additionally, studies have explored its potential antimicrobial properties against pathogens associated with periodontitis .

Medicine

The therapeutic potential of this compound is under investigation for various medical applications:

- PDE5 Inhibition : Targeted for developing treatments for erectile dysfunction and pulmonary hypertension.

- Antimicrobial Activity : Evaluated for its effectiveness against periodontitis-related pathogens, showing promising results in vitro .

- Anticoagulant Properties : As a benzamidine derivative, it may exhibit anticoagulant effects by inhibiting factor Xa, a crucial enzyme in the coagulation cascade .

Industrial Applications

In industry, this compound is utilized in producing fine chemicals and intermediates. Its ability to serve as a building block for more complex molecules makes it valuable in pharmaceutical synthesis and chemical manufacturing processes.

Case Studies

- PDE5 Inhibition Study : A study demonstrated that derivatives of this compound effectively inhibited PDE5 activity in vitro, suggesting potential therapeutic uses in treating erectile dysfunction .

- Antimicrobial Evaluation : A recent investigation into novel benzamidine analogues found that some exhibited significant antimicrobial activity against periodontal pathogens, supporting their application in dental medicine .

Mécanisme D'action

The mechanism of action of 2-Ethoxy-N-hydroxy-benzamidine involves its interaction with specific molecular targets, such as enzymes. In the case of PDE5 inhibition, the compound binds to the active site of the enzyme, preventing the breakdown of cyclic guanosine monophosphate (cGMP). This leads to increased levels of cGMP, resulting in vasodilation and other physiological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2-Ethoxybenzamide (CAS: 938-73-8)

- Structure : Shares the 2-ethoxybenzene backbone but replaces the hydroxyamidine group with a simple carboxamide (-CONH₂).

- Properties : Commercially available (e.g., TCI Chemicals) but lacks the reactive N-hydroxy moiety, resulting in distinct solubility and stability profiles .

N-Benzoyl-2-hydroxybenzamides

- Structure : Feature a 2-hydroxybenzamide core with a benzoyl substituent. Example synthesis involves pyridine-mediated reactions under reflux .

- Divergence : Unlike 2-Ethoxy-N-hydroxy-benzamidine, the hydroxy group in these derivatives is part of a carboxamide, limiting their ability to act as radical precursors or metal chelators .

N-Hydroxybenzimidazoles (NHBIs)

- Structure : Contain a benzimidazole ring with an N-hydroxy group, enabling radical formation (e.g., N-oxyl radicals) .

- Synthesis : Derived from 2-nitroaniline precursors, with modular substitution patterns for functionalization .

- Applications : Explored as catalysts in oxidation reactions and redox-active scaffolds. The hydroxyamidine group in this compound may offer analogous reactivity but with distinct steric and electronic effects due to the ethoxy substituent .

Pesticide Benzamides (e.g., Etobenzanid, Diflufenican)

- Structure : Substituted benzamides with halogenated or trifluoromethyl groups (e.g., N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) .

- Applications : Broad-spectrum herbicides and fungicides. The ethoxy group in this compound is structurally similar but lacks the halogenation critical for pesticidal activity .

Key Comparative Data

Research Findings and Gaps

- Reactivity : The N-hydroxyamidine group in this compound may enable unique radical or coordination chemistry, akin to NHBIs, but this remains unexplored .

- Toxicity and Ecology : Most analogs, including this compound, lack comprehensive toxicity or environmental impact data, highlighting a critical research gap .

Activité Biologique

2-Ethoxy-N-hydroxy-benzamidine, a derivative of benzamidine, has garnered attention for its significant biological activities, particularly in the fields of anticoagulation and anti-inflammatory therapies. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of this compound

Chemical Structure:

this compound is characterized by an ethoxy group and a hydroxylamine moiety attached to the benzamidine structure. This configuration is essential for its biological activity.

CAS Number: 879-57-2

The primary mechanism of action for this compound involves the inhibition of serine proteases , which are critical enzymes in various physiological processes including blood coagulation and inflammation. By modulating the activity of these enzymes, the compound can effectively reduce blood clot formation and mitigate inflammatory responses.

Anticoagulant Properties

Research indicates that this compound acts as an anticoagulant by inhibiting thrombin and other serine proteases involved in the coagulation cascade. This inhibition leads to prolonged bleeding time, making it a candidate for therapeutic applications in conditions requiring anticoagulation.

Anti-inflammatory Effects

In addition to its anticoagulant properties, this compound has demonstrated potential anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory conditions.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Benzamidine | Basic benzamidine structure | Known for its use as an anticoagulant |

| 4-Ethoxy-N-(2-(hydrazinyl)benzamide) | Contains hydrazine moiety | Exhibits different biological activities |

| N-Hydroxybenzamidine | Hydroxyl group on the benzamidine nitrogen | Enhanced solubility and bioactivity |

| 2-Methylbenzamidine | Methyl substitution on the benzene ring | Potentially altered pharmacokinetics |

Case Studies and Research Findings

- Anticoagulant Activity Study : A study demonstrated that this compound significantly inhibited thrombin activity in vitro, with an IC50 value indicating high potency compared to traditional anticoagulants.

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a marked decrease in paw edema and inflammatory cytokine levels, suggesting its efficacy in reducing inflammation.

- Neuroprotection Potential : Recent research has explored its role as a Kv2.1 potassium channel inhibitor, which may provide neuroprotective effects against ischemic stroke by preventing neuronal apoptosis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethoxy-N-hydroxy-benzamidine, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, including hydrogenation and condensation. For example, hydrogenation of intermediates using Pd/C under H₂ in methanol (room temperature, 18 hours) is a critical step to reduce functional groups . Subsequent steps may involve coupling reactions with reagents like methyl 3-(chlorocarbonyl)propanoate in pyridine/CH₂Cl₂ . Purity is ensured via column chromatography and validated using thin-layer chromatography (TLC) for reaction monitoring. Final characterization via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirms structural integrity and purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming the ethoxy (–OCH₂CH₃) and hydroxy (–OH) substituents. Chemical shifts for the ethoxy group typically appear at δ 1.2–1.4 ppm (triplet) and δ 3.4–3.6 ppm (quartet) in ¹H NMR .

- FTIR : Identifies functional groups (e.g., N–O stretch at ~930 cm⁻¹ for hydroxamates) .

- High-Resolution MS (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- HPLC : Monitors purity using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What initial biological screening assays are suitable for evaluating this compound?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., histone deacetylase or metalloproteinase targets) using fluorogenic substrates. IC₅₀ values should be calculated via dose-response curves (4-parameter logistic model). Cytotoxicity screening in cell lines (e.g., HEK293) via MTT assays ensures selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

- Methodological Answer :

- Substituent Variation : Systematically modify the benzamidine core (e.g., ethoxy → methoxy, halogenation) and assess activity changes .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonding with catalytic zinc in HDACs) .

- Data Analysis : Compare IC₅₀ values and ligand efficiency metrics (e.g., LE, LLE) to prioritize derivatives .

Q. How should researchers address discrepancies in enzymatic inhibition data across studies?

- Methodological Answer :

- Variable Control : Standardize enzyme sources (e.g., recombinant vs. tissue-extracted), buffer conditions (pH 7.4), and pre-incubation times .

- Solubility Checks : Use DMSO stocks (<0.1% final concentration) to avoid solvent interference. Confirm compound stability via HPLC before assays .

- Statistical Validation : Apply ANOVA to compare datasets and identify outliers. Reproduce experiments with independent synthetic batches .

Q. What strategies optimize the metabolic stability of this compound in in vivo studies?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂). Add NADPH cofactor to assess Phase I metabolism .

- Prodrug Design : Mask the hydroxylamine group with acetyl or PEGylated moieties to enhance bioavailability .

- LC-MS/MS Analysis : Quantitate plasma concentrations post-administration to calculate pharmacokinetic parameters (Cₘₐₓ, AUC) .

Q. How can computational methods predict off-target interactions for this compound?

- Methodological Answer :

- Target Profiling : Use cheminformatics tools (e.g., SwissTargetPrediction) to identify potential off-targets based on structural similarity .

- Molecular Dynamics (MD) Simulations : Simulate binding to non-target proteins (e.g., cytochrome P450 isoforms) to assess interaction stability .

- Experimental Validation : Perform counter-screens against high-risk off-targets (e.g., kinases) using selectivity panels .

Q. Data Contradiction and Optimization

Q. How to resolve conflicting data on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility Assays : Measure equilibrium solubility in PBS (pH 7.4), DMSO, and ethanol via nephelometry. Use shake-flask method for logP determination .

- Co-Solvency Approaches : Test binary solvent systems (e.g., water/ethanol) to enhance solubility without precipitation .

Q. What experimental controls are critical when evaluating reactive oxygen species (ROS) modulation by this compound?

- Methodological Answer :

Propriétés

IUPAC Name |

2-ethoxy-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGRANBHYCXFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879-57-2 | |

| Record name | N′-Hydroxy-2-ethoxybenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-ethoxy-N-hydroxybenzenecarboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.